5-Ethyl-2-methylpiperidine

Catalog No.
S1513365
CAS No.
104-89-2
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methylpiperidine

CAS Number

104-89-2

Product Name

5-Ethyl-2-methylpiperidine

IUPAC Name

5-ethyl-2-methylpiperidine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3

InChI Key

XOFNHZHCGBPVGJ-UHFFFAOYSA-N

SMILES

CCC1CCC(NC1)C

Canonical SMILES

CCC1CCC(NC1)C

Synthesis:

-Ethyl-2-methylpiperidine can be synthesized through various methods, including:

  • Reductive amination: This method involves the reaction of an aldehyde or ketone with an amine and a reducing agent. For example, 5-ethyl-2-piperidinone can be reduced with ammonia to form 5-ethyl-2-methylpiperidine [].
  • Mannich reaction: This reaction involves the condensation of an aldehyde, a primary or secondary amine, and a formaldehyde derivative. This method can also be used to synthesize 5-ethyl-2-methylpiperidine [].

These are just two examples, and other synthetic routes are available depending on the desired starting materials and reaction conditions.

Applications in Organic Chemistry:

-Ethyl-2-methylpiperidine finds applications in various organic chemistry research areas, including:

  • As a building block for the synthesis of more complex molecules: Due to its functional group and cyclic structure, 5-ethyl-2-methylpiperidine can be used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science research [].
  • As a catalyst or reaction intermediate: In some cases, 5-ethyl-2-methylpiperidine can act as a catalyst or reaction intermediate in organic reactions. For example, it has been used as a catalyst for the asymmetric aldol reaction [].

Medicinal Chemistry Research:

-Ethyl-2-methylpiperidine has been explored in medicinal chemistry research due to its potential biological activities. Some studies have investigated its:

  • Anticonvulsant properties: Research suggests that 5-ethyl-2-methylpiperidine derivatives may exhibit anticonvulsant activity [].
  • Anticancer properties: Studies have explored the potential anticancer properties of certain 5-ethyl-2-methylpiperidine derivatives [].

5-Ethyl-2-methylpiperidine is an organic compound with the molecular formula C8H11NC_8H_{11}N. It is a member of the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound appears as a colorless liquid and is known for its distinct odor. It is primarily synthesized from simple organic precursors, making it a valuable intermediate in various chemical processes, particularly in the synthesis of nicotinic acid, a form of vitamin B3 .

The synthesis of 5-ethyl-2-methylpiperidine typically involves the condensation of paraldehyde and ammonia:

4CH3CHO+NH3(C2H5)(CH3)C5H3N+4H2O4\text{CH}_3\text{CHO}+\text{NH}_3\rightarrow (C_2H_5)(CH_3)C_5H_3N+4\text{H}_2\text{O}

This reaction exemplifies how structurally complex compounds can be efficiently formed from simpler starting materials. Additionally, oxidation of 5-ethyl-2-methylpiperidine with nitric acid can yield nicotinic acid through the decarboxylation of 2,5-pyridinedicarboxylic acid .

Several methods exist for synthesizing 5-ethyl-2-methylpiperidine:

  • Condensation Reaction: The primary method involves the reaction of paraldehyde with ammonia under controlled conditions.
  • Cyclic Acetaldehyde Ammonia Trimer: A novel synthesis route has been explored using cyclic acetaldehyde ammonia trimer as a precursor, which has shown promising yields when optimized with ammonium acetate as a promoter .
  • Temperature Control: The yield of 5-ethyl-2-methylpiperidine can be significantly influenced by reaction temperature and concentration of reactants, with optimal conditions identified through experimental design approaches .

5-Ethyl-2-methylpiperidine serves multiple purposes in various fields:

  • Chemical Intermediate: It is primarily utilized in the production of nicotinic acid and other pyridine derivatives.
  • Pharmaceuticals: Due to its structural properties, it may have applications in drug development and synthesis.
  • Industrial Chemicals: This compound can be used in the manufacture of agrochemicals and other industrial products .

Several compounds share structural similarities with 5-ethyl-2-methylpiperidine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-MethylpyridineC6H7NC_6H_7NSimpler structure; used in dyes
3-EthylpyridineC7H9NC_7H_9NDifferent position of ethyl group
6-MethylpyridineC7H9NC_7H_9NSubstituted at position six
Nicotinic AcidC6H6N2OC_6H_6N_{2}OBiologically active; vitamin precursor

Uniqueness: What sets 5-ethyl-2-methylpiperidine apart from these compounds is its specific arrangement of ethyl and methyl groups on the pyridine ring, which influences its reactivity and biological properties. Its synthesis from readily available precursors also makes it particularly valuable in industrial applications.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

104-89-2

General Manufacturing Information

Piperidine, 5-ethyl-2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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